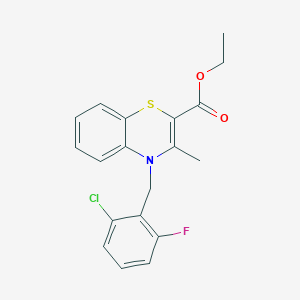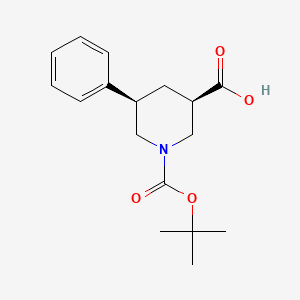![molecular formula C21H17N3O3 B2614573 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-ylmethyl)propanamide CAS No. 324774-30-3](/img/structure/B2614573.png)
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-ylmethyl)propanamide” is a complex organic molecule. It contains a benzo[de]isoquinoline ring system, which is a polycyclic aromatic hydrocarbon . The molecule also contains a propanamide group attached to a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the benzo[de]isoquinoline . The presence of the amide group could lead to the formation of hydrogen bonds, influencing its physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzo[de]isoquinoline and the amide group. The benzo[de]isoquinoline part of the molecule is likely to undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the conjugated system could result in interesting optical properties .Applications De Recherche Scientifique
Chemical Synthesis and Reactions
Research on derivatives of 1,3-dioxo-1H-benzo[de]isoquinolin and pyridine compounds demonstrates their importance in various chemical reactions and syntheses. For example, Sato et al. (1984) investigated the cycloaddition of acylketenes to 1,2- and 1,3-dipolar compounds, leading to the formation of aromatized pyrrolo[2,1-a]isoquinolines and 1,3-oxazinylmethylides, showcasing the potential for creating complex heterocyclic compounds [Masayuki Sato, N. Kanuma, Tetsuzo Kato, 1984]. This kind of reaction is indicative of the compound's utility in synthesizing new heterocyclic structures with potential applications in pharmaceuticals and materials science.
Novel Reactions and Applications
Research by Miller et al. (2010) on dearomatization reactions of N-heterocycles mediated by group 3 complexes highlights the capacity of these reactions to facilitate alkyl migration and dearomatization of N-heterocycles, potentially useful for developing new chemical entities with unique biological or material properties [K. Miller, Bryan N. Williams, D. Benítez, C. Carver, Kevin R. Ogilby, E. Tkatchouk, W. Goddard, P. Diaconescu, 2010].
Catalysis and Synthesis Improvement
The work of Maleki (2014) demonstrates the synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines via a one-pot three-component reaction, showcasing the efficiency of superparamagnetic nano-Fe3O4@SiO2 anchored sulfuric acid as a catalyst. This highlights the compound's relevance in catalyzing reactions to synthesize complex heterocyclic structures efficiently [A. Maleki, 2014].
Medicinal Chemistry Applications
Danao et al. (2021) provide an extensive review on the pharmacological importance of isoquinoline derivatives in modern therapeutics, discussing their biological potentials against a wide range of diseases, which could include compounds structurally related to "3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-ylmethyl)propanamide" [K. Danao, Pooja M. Malghade, D. Mahapatra, M. Motiwala, U. Mahajan, 2021].
Orientations Futures
Propriétés
IUPAC Name |
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-18(23-13-14-4-3-10-22-12-14)9-11-24-20(26)16-7-1-5-15-6-2-8-17(19(15)16)21(24)27/h1-8,10,12H,9,11,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRVXNJEGFDTAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCC(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(Z)-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]amino]-N,N-diethylbenzamide](/img/structure/B2614492.png)

![(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2614495.png)


![2-[[4-(4-Fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2614502.png)


![6-(Pyridin-3-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2614507.png)

![ethyl (Z)-2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate](/img/structure/B2614509.png)

